Trimethyl(2-methylundecyl)silane
Description
Overview of Organosilane Compounds and Their Academic Significance
Organosilanes are a class of organosilicon compounds that feature at least one silicon-carbon bond. zmsilane.com These compounds are notable for their stability, which is attributed to the strength of the Si-C bond. zmsilane.com Academically, organosilanes are significant for several reasons:
Synthetic Intermediates: They serve as crucial building blocks in organic synthesis, enabling the formation of complex molecules. researchgate.net
Material Science: Organosilanes are precursors to a wide range of materials, including silicones, which are valued for their thermal stability and flexibility. zmsilane.commdpi.com They are also used to create protective coatings, adhesives, and crosslinking agents. zmsilane.comresearchgate.net
Unique Reactivity: The silicon atom in organosilanes can influence the reactivity of adjacent functional groups, leading to novel chemical transformations. thermofishersci.in For instance, they are used in cross-coupling reactions, such as the Hiyama coupling, and as reducing agents. thermofishersci.insigmaaldrich.com
Biomedical Applications: The biocompatibility of certain organosilicon compounds has led to their investigation for use in drug delivery and medical devices. sigmaaldrich.comencyclopedia.pubnih.gov
The study of organosilanes continues to be an active area of research, with ongoing efforts to develop new synthetic methods and applications. researchgate.net
Classification and Structural Context of Long-Chain Alkyltrimethylsilanes
Alkyltrimethylsilanes are a subclass of organosilanes characterized by a trimethylsilyl (B98337) group (–Si(CH₃)₃) attached to an alkyl chain. The classification of these compounds can be based on the length of the alkyl chain, similar to the classification of fatty acids. researchgate.netcreative-proteomics.com
Short-Chain Alkyltrimethylsilanes: These compounds have a relatively small alkyl group.
Long-Chain Alkyltrimethylsilanes (LCATS): These possess a long aliphatic tail of 13 or more carbon atoms. creative-proteomics.com Trimethyl(2-methylundecyl)silane falls into this category, with an undecyl chain that is further substituted with a methyl group at the second position.
The general structure of an alkyltrimethylsilane is R-Si(CH₃)₃, where R is the alkyl group. In the case of this compound, the "R" group is a 2-methylundecyl chain. The presence of this long, branched alkyl chain imparts specific physical properties to the molecule, such as increased lipophilicity.
| Classification | Alkyl Chain Length | Example |
|---|---|---|
| Short-Chain Fatty Acids (SCFA) | 2-6 carbons | - |
| Medium-Chain Fatty Acids (MCFA) | 6-12 carbons | - |
| Long-Chain Fatty Acids (LCFA) | 13-21 carbons | Undecyl group in this compound |
| Very Long-Chain Fatty Acids (VLCFA) | ≥ 22 carbons | - |
Research Trajectories and Interdisciplinary Relevance of this compound in Chemical Science
While specific research on this compound is not extensively documented in publicly available literature, its structural features suggest potential areas of scientific interest. Research trajectories for long-chain alkyltrimethylsilanes, and by extension this compound, are likely to intersect with several disciplines:
Organic Synthesis: The synthesis of such complex, branched long-chain silanes presents a synthetic challenge and an area for methods development.
Materials Science: The long alkyl chain could be exploited in the development of hydrophobic coatings and lubricants. The trimethylsilyl group can act as a handle for further chemical modification or for anchoring the molecule to surfaces.
Supramolecular Chemistry: The nonpolar alkyl tail and the polarizable silyl (B83357) group could lead to interesting self-assembly behaviors in solution or at interfaces.
Analytical Chemistry: this compound could potentially be used as an internal standard in gas chromatography-mass spectrometry (GC-MS) analysis of complex mixtures due to its unique mass spectrum and retention time.
Properties
CAS No. |
61071-32-7 |
|---|---|
Molecular Formula |
C15H34Si |
Molecular Weight |
242.52 g/mol |
IUPAC Name |
trimethyl(2-methylundecyl)silane |
InChI |
InChI=1S/C15H34Si/c1-6-7-8-9-10-11-12-13-15(2)14-16(3,4)5/h15H,6-14H2,1-5H3 |
InChI Key |
KZHFSBVFXZDOBP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(C)C[Si](C)(C)C |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Investigations of Trimethyl 2 Methylundecyl Silane
Advanced Synthetic Approaches for Trimethyl(2-methylundecyl)silane and Related Long-Chain Organosilanes
The construction of the this compound molecule can be approached through several key synthetic strategies. These include the direct addition of a silane (B1218182) across a double bond (hydrosilylation), the use of highly reactive organometallic reagents, and transition metal-catalyzed coupling reactions. Each method offers distinct advantages and challenges in terms of yield, selectivity, and substrate scope.
Hydrosilylation Reactions and Catalytic Systems for Alkylsilane Formation
Hydrosilylation is a powerful method for the synthesis of organosilanes, involving the addition of a silicon-hydride bond across an unsaturated bond, such as that in an alkene. wikipedia.org For the synthesis of this compound, the logical precursor alkene would be 2-methyl-1-undecene (B103759). The reaction with a suitable silane, like trimethylsilane (B1584522), is typically facilitated by a transition metal catalyst.
Catalytic Systems: Platinum-based catalysts, such as Karstedt's catalyst or Speier's catalyst, are highly effective for hydrosilylation. youtube.com These catalysts facilitate the addition of the silane to the alkene, generally following an anti-Markovnikov addition pattern, which places the silyl (B83357) group at the terminal carbon. wikipedia.org However, for a branched alkene like 2-methyl-1-undecene, the regioselectivity can be more complex. Nickel complexes, including those with pincer ligands or nickel(II) carboxylate metal-organic frameworks (MOFs), have also emerged as cost-effective and efficient catalysts for the anti-Markovnikov hydrosilylation of alkenes. rsc.orgnih.gov
Mechanism: The most widely accepted mechanism for this transformation is the Chalk-Harrod mechanism. wikipedia.orglibretexts.org It involves:
Oxidative addition of the Si-H bond of the silane to the low-valent metal catalyst.
Coordination of the alkene (2-methyl-1-undecene) to the resulting metal-silyl-hydride complex.
Insertion of the alkene into the metal-hydride bond.
Reductive elimination of the final alkylsilane product, regenerating the catalyst.
A modified Chalk-Harrod mechanism, involving the insertion of the alkene into the metal-silyl bond, can also occur. libretexts.org The choice of catalyst and reaction conditions can influence the dominant mechanistic pathway and the regioselectivity of the final product.
Comparative Data of Catalytic Systems for Alkene Hydrosilylation
| Catalyst System | Alkene Substrate | Silane | Regioselectivity (Anti-Markovnikov:Markovnikov) | Yield (%) | Reference |
| Palladium-(S)-MeO-MOP | 1-Octene | Trichlorosilane | 93:7 | 95 (ee) | libretexts.org |
| Pincer Iron Complexes | 1-Octene | Phenylsilane | High Anti-Markovnikov | Good | organic-chemistry.org |
| Ni(II)-carboxylate MOF | Styrene | Phenylsilane | High Anti-Markovnikov | >95 | rsc.org |
| (Salicylaldiminato)NiII | Styrene | Various | High Anti-Markovnikov | up to 93 | nih.gov |
Organometallic Reagent-Based Syntheses (e.g., Grignard, Organolithium) in Silane Chemistry
A classic and reliable method for forming C-Si bonds involves the reaction of an organometallic nucleophile with a silyl halide.
Grignard Reagents: The synthesis can be achieved by first preparing the Grignard reagent, 2-methylundecylmagnesium halide, from the corresponding 2-methylundecyl halide (bromide or chloride) and magnesium metal in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). gelest.comwikipedia.org This highly nucleophilic Grignard reagent then reacts with an electrophilic silicon source, most commonly chlorotrimethylsilane, in a nucleophilic substitution reaction to yield this compound. gelest.com The reaction is typically robust and high-yielding.
Organolithium Reagents: Similarly, an organolithium reagent can be used. wikipedia.org This involves the reaction of 2-methylundecyl halide with lithium metal, or via a lithium-halogen exchange, to form 2-methylundecyllithium. wikipedia.orglibretexts.org This species is an even more potent nucleophile than the corresponding Grignard reagent and readily reacts with chlorotrimethylsilane. organic-chemistry.orgacs.orgacs.org Care must be taken due to the high reactivity and often pyrophoric nature of organolithium compounds. wikipedia.org
Transition Metal-Catalyzed Coupling Reactions Relevant to Organosilane Synthesis
Transition metal-catalyzed cross-coupling reactions provide another modern avenue for C-Si bond formation. A notable example is the zinc-catalyzed nucleophilic substitution, where organomagnesium reagents react with chlorosilanes under mild conditions, offering a scalable method for producing a wide array of tetraorganosilanes. organic-chemistry.org Palladium-catalyzed cross-coupling reactions between silyl electrophiles and organozinc reagents (a Silyl-Negishi reaction) have also been developed, further expanding the toolkit for synthesizing complex organosilanes. organic-chemistry.org
Elimination Reactions and By-product Analysis in Alkyltrimethylsilane Formation
In syntheses utilizing organometallic reagents like Grignard or organolithium compounds, the primary side reaction is often elimination. The strong basicity of these reagents can promote the elimination of hydrogen halide from the unreacted alkyl halide starting material, leading to the formation of alkenes. For the synthesis of this compound from 2-methylundecylmagnesium halide, this would result in the formation of 2-methyl-1-undecene and other isomers.
Another potential side reaction, particularly during Grignard reagent formation, is homocoupling (Wurtz-type reaction), which would produce 2,13-dimethyltetradecane. alfredstate.edu Careful control of reaction temperature and addition rates is crucial to minimize these by-products.
Reaction Kinetics and Detailed Mechanistic Pathways in this compound Synthesis
Understanding the kinetics and mechanisms of these synthetic routes is essential for optimizing reaction conditions and maximizing product yield and purity.
Experimental Kinetic Studies of Organosilane Reactions
Grignard Reaction Kinetics: Kinetic studies of the reaction between Grignard reagents and chlorosilanes in THF have shown that the reaction is significantly faster than in diethyl ether. researchgate.netnih.gov The reaction mechanism is complex and involves multiple species present in the Schlenk equilibrium (R₂Mg, RMgX, and MgX₂). researchgate.net Both RMgX and the more reactive R₂Mg species can act as nucleophiles. researchgate.netnih.gov The rate of reaction is influenced by the inductive and steric effects of the substituents on the silicon atom. nih.govresearchgate.net For the synthesis of this compound, the bulky 2-methylundecyl group would exert a significant steric effect, influencing the rate of nucleophilic attack on the chlorotrimethylsilane.
Kinetic Data for Phenylmagnesium Chloride Reaction in THF
| Reagent Concentration (mol/L) | [Ph₂Mg] (mol/L) | [PhMgCl] (mol/L) | [MgCl₂] (mol/L) |
| 0.2 | 0.084 | 0.058 | 0.073 |
| 0.4 | 0.171 | 0.115 | 0.144 |
| 0.5 | 0.215 | 0.142 | 0.185 |
| 0.7 | 0.304 | 0.200 | 0.250 |
| 0.8 | 0.350 | 0.225 | 0.285 |
Data adapted from a kinetic study of the Grignard reaction with chlorosilanes, illustrating the complexity of species in solution. researchgate.net
Hydrosilylation Kinetics: The kinetics of hydrosilylation reactions are dependent on the catalyst, substrate, and silane concentrations. The reaction rate is generally observed to be first-order with respect to the catalyst and alkene concentration. However, the order with respect to the silane can vary. For many platinum-catalyzed systems, the reaction shows an initial increase in rate with silane concentration, followed by a plateau or even inhibition at very high concentrations. The steric bulk of the alkene, such as in 2-methyl-1-undecene, generally leads to a slower reaction rate compared to unbranched terminal alkenes due to steric hindrance during the coordination and insertion steps of the catalytic cycle. libretexts.org
Computational Elucidation of Reaction Mechanisms (e.g., SN1-Si, SN2-Si)
The formation of the silicon-carbon bond in this compound can proceed through various mechanisms, with nucleophilic substitution at the silicon center being a key process. Computational studies, often employing Density Functional Theory (DFT), provide valuable insights into the operative reaction pathways, primarily the SN1-Si and SN2-Si mechanisms. mdpi.comresearchgate.netsciforum.netconicet.gov.ar
The bimolecular nucleophilic substitution (SN2) reaction at a silicon center (SN2-Si) is a concerted, one-step process. libretexts.org In this mechanism, the incoming nucleophile attacks the electrophilic silicon atom at the same time as the leaving group departs. libretexts.org This simultaneous bond-making and bond-breaking process proceeds through a trigonal bipyramidal transition state. libretexts.org For the synthesis of this compound, this would involve the attack of a 2-methylundecyl nucleophile (e.g., from a Grignard reagent) on a trimethylsilyl (B98337) electrophile. The rate of an SN2 reaction is dependent on the concentration of both the nucleophile and the substrate. libretexts.org
Computational analyses of SN2 reactions often involve mapping the potential energy surface (PES) to identify the transition state and calculate the activation energy. mdpi.comresearchgate.netsciforum.netconicet.gov.ar These studies can also elucidate the influence of solvent effects on the reaction kinetics, noting that an increase in solvent polarity can sometimes decrease the reaction rate for ionic SN2 reactions. mdpi.comresearchgate.netsciforum.netconicet.gov.ar
The unimolecular nucleophilic substitution (SN1) mechanism at a silicon center is less common but can occur under specific conditions. This two-step process involves the initial, slow departure of a leaving group to form a transient, positively charged silicenium ion intermediate. This is followed by a rapid attack of the nucleophile on the silicenium ion.
The table below summarizes key computational parameters often investigated in the study of SN2-Si reactions.
| Computational Parameter | Description | Significance for this compound Synthesis |
| Potential Energy Surface (PES) | A map of the energy of a system as a function of the positions of its atoms. mdpi.comresearchgate.netsciforum.netconicet.gov.ar | Helps to identify the lowest energy pathway for the reaction, including the transition state structure and activation energy. |
| Transition State (TS) Geometry | The specific arrangement of atoms at the highest point of the energy barrier between reactants and products. | For an SN2-Si reaction, this is typically a trigonal bipyramidal geometry around the silicon atom. |
| Activation Energy (Ea) | The minimum energy required for the reaction to occur. | A lower activation energy indicates a faster reaction rate. Computational methods can predict this value. |
| Solvent Effects | The influence of the solvent on the reaction rate and mechanism. mdpi.comresearchgate.netsciforum.netconicet.gov.ar | The choice of solvent (e.g., diethyl ether or THF for Grignard reactions) is crucial and can be modeled to optimize reaction conditions. gelest.commasterorganicchemistry.com |
Scalability and Process Optimization for Academic and Industrial Synthesis of this compound
The transition from laboratory-scale synthesis to academic and industrial production of this compound requires careful consideration of scalability and process optimization. Hydrosilylation is a particularly relevant method for large-scale production of alkylsilanes due to its high efficiency and atom economy. nih.govwikipedia.orgresearchgate.net
Hydrosilylation involves the addition of a Si-H bond across an unsaturated bond, such as an alkene. wikipedia.orgyoutube.com To synthesize this compound, this would involve the reaction of 2-methyl-1-undecene with a trimethylsilane source in the presence of a catalyst. Platinum-based catalysts, such as Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst, are commonly used in industrial hydrosilylation processes due to their high activity and selectivity. nih.govmdpi.com However, due to the high cost of platinum, research into more abundant and less expensive transition metal catalysts, such as those based on nickel, is ongoing. nih.govacs.org
Process optimization for the industrial synthesis of alkylsilanes often focuses on several key factors:
Catalyst Activity and Loading: Minimizing the amount of catalyst required without sacrificing reaction efficiency is a primary goal to reduce costs.
Reaction Conditions: Optimizing temperature, pressure, and reaction time can lead to higher yields and reduced energy consumption.
Selectivity: The reaction should be highly selective towards the desired anti-Markovnikov addition product to minimize the formation of byproducts and simplify purification. nih.govwikipedia.org
Continuous Flow Processes: The use of microreactors and continuous flow chemistry is an emerging area for the optimization and intensification of hydrosilylation reactions. rsc.orgresearchgate.net These systems can offer improved heat and mass transfer, leading to higher conversions and yields. rsc.org
The following table outlines key considerations for the scalable synthesis of this compound via hydrosilylation.
| Process Parameter | Optimization Goal | Methods and Considerations |
| Catalyst Selection | High activity, selectivity, and low cost. | Platinum-based catalysts (e.g., Karstedt's catalyst) are highly effective but expensive. nih.govmdpi.com Nickel-based catalysts are a more cost-effective alternative. nih.govacs.org |
| Reaction Temperature | Balance reaction rate with catalyst stability and selectivity. | Elevated temperatures can increase the reaction rate but may also lead to catalyst decomposition or side reactions. mdpi.com |
| Substrate Purity | Ensure high purity of 2-methyl-1-undecene and the silane source. | Impurities can poison the catalyst and lead to lower yields. |
| Solvent Use | Minimize or eliminate solvents for a "greener" process. | Solvent-free hydrosilylation is a key goal in green chemistry. nih.gov |
| Process Type | Enhance efficiency and safety. | Transitioning from batch to continuous flow processes using microreactors can improve safety and efficiency. nih.govrsc.orgresearchgate.net |
A plausible and scalable synthetic route for this compound is the Grignard reaction. This involves the reaction of 2-bromo-undecane with magnesium to form the corresponding Grignard reagent, which then reacts with a trimethylsilyl halide. gelest.commasterorganicchemistry.comlibretexts.orgslideshare.netyoutube.com
Advanced Spectroscopic and Analytical Characterization of Trimethyl 2 Methylundecyl Silane
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of Trimethyl(2-methylundecyl)silane, providing detailed information about the hydrogen, carbon, and silicon atomic environments.
The ¹H and ¹³C NMR spectra of this compound are predicted to show distinct signals corresponding to the trimethylsilyl (B98337) group and the branched undecyl chain.
In the ¹H NMR spectrum, the nine protons of the trimethylsilyl (Si-(CH₃)₃) group are expected to appear as a sharp singlet at approximately 0.0 ppm, a characteristic chemical shift for protons attached to silicon in tetraalkylsilanes. chemicalbook.com The protons on the long alkyl chain will resonate further downfield, typically between 0.8 and 1.6 ppm. The methyl group at the C2 position would likely appear as a doublet, while the terminal methyl group of the undecyl chain would be a triplet. The complex overlapping signals of the methylene (B1212753) (-CH₂-) groups would form a broad multiplet.
The ¹³C NMR spectrum provides complementary information, resolving each unique carbon environment. The carbon atoms of the trimethylsilyl group are expected to have a chemical shift near 0 ppm. docbrown.info The carbons of the 2-methylundecyl chain will resonate in the typical alkane region of the spectrum (approximately 10–40 ppm). docbrown.info The presence of the silicon atom will influence the chemical shifts of the adjacent carbons (C1 and C2) in the undecyl chain.
Predicted NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | ¹H Multiplicity |
|---|---|---|---|
| Si-(C H₃)₃ | ~0.0 | ~ -1.0 | Singlet |
| C H₂-Si | ~0.5 | ~18.0 | Multiplet |
| C H(CH₃) | ~1.5 | ~35.0 | Multiplet |
| CH(C H₃) | ~0.9 | ~20.0 | Doublet |
| -(C H₂)₈- | ~1.2-1.4 | ~23-32 | Multiplet |
Note: The data in this table is predicted based on the analysis of similar alkylsilane compounds and general NMR principles. Actual experimental values may vary.
²⁹Si NMR spectroscopy is a powerful technique for directly probing the silicon environment. For this compound, a single resonance is expected in the ²⁹Si NMR spectrum, confirming the presence of only one type of silicon atom. unige.ch In tetraalkylsilanes, where the silicon is bonded to four carbon atoms, the chemical shift typically appears in a specific region of the spectrum. researchgate.net Based on data from similar structures, the ²⁹Si chemical shift for this compound is predicted to be in the range of +2 to +8 ppm relative to tetramethylsilane (B1202638) (TMS). uni-muenchen.deumich.edu This technique is particularly useful for confirming the successful synthesis of the target silane (B1218182) and for detecting any silicon-containing impurities.
While typically analyzed in a liquid state, this compound can be studied in condensed phases or as part of a composite material using solid-state NMR (ssNMR). tandfonline.comtandfonline.com If the compound were adsorbed onto a surface, such as silica (B1680970) gel, ssNMR could provide critical information about its conformation and interaction with the substrate. researchgate.net
Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) would be employed. ¹³C CP-MAS ssNMR could reveal changes in the conformation of the alkyl chain upon adsorption. researchgate.net ²⁹Si CP-MAS ssNMR is particularly insightful for studying the silane's proximity to a silica surface, as the interaction can cause a downfield shift in the silicon resonance compared to its solution-state value. uni-muenchen.de This method allows for the characterization of the structure and attachment of silane coupling agents on filler surfaces. tandfonline.comtandfonline.com
Vibrational Spectroscopy: Infrared (IR) and Raman Techniques for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are used to identify the functional groups within a molecule by probing their characteristic vibrational modes. For this compound, these techniques would confirm the presence of alkyl C-H bonds and Si-C bonds.
The IR spectrum is expected to show strong absorption bands corresponding to the C-H stretching and bending vibrations of the methyl and methylene groups. scispace.comacs.org Asymmetric and symmetric stretching vibrations of C-H in the alkyl chain typically appear in the 2850–2960 cm⁻¹ region. researchgate.net Bending vibrations for methyl and methylene groups are found around 1465 cm⁻¹ and 1375 cm⁻¹. The presence of the trimethylsilyl group gives rise to a characteristic strong band around 1250 cm⁻¹ due to the symmetric deformation of the Si-(CH₃)₃ group, and another band around 840 cm⁻¹ from the Si-C stretching and CH₃ rocking modes. scispace.com
Raman spectroscopy provides complementary information. The C-H and Si-C stretching vibrations are also active in the Raman spectrum and can be used for structural confirmation.
Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
|---|---|---|---|
| C-H (Alkyl) | Stretching | 2850 - 2960 | 2850 - 2960 |
| C-H (Methyl/Methylene) | Bending | ~1465, ~1375 | ~1465 |
| Si-(CH₃)₃ | Symmetric Deformation | ~1250 | Active |
Note: The data in this table is based on general frequencies for alkylsilanes. scispace.comresearchgate.net
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight of this compound and to analyze its structure through fragmentation patterns. The molecular formula is C₁₅H₃₄Si, giving it a molecular weight of approximately 254.52 g/mol .
Under electron ionization (EI), the mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 254. However, this peak may be weak or absent in long-chain silanes. A more prominent peak is often observed for the loss of a methyl group ([M-15]⁺), resulting in an ion at m/z 239. researchgate.net This is a common fragmentation pathway for trimethylsilyl compounds. nih.govresearchgate.net
The most characteristic and often the base peak in the mass spectrum of a trimethylsilyl compound is the trimethylsilyl cation, [Si(CH₃)₃]⁺, which gives a strong signal at m/z 73. nist.gov Other fragment ions would arise from the cleavage of the long alkyl chain, producing a series of hydrocarbon fragments.
Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment Ion | Significance |
|---|---|---|
| 254 | [C₁₅H₃₄Si]⁺ | Molecular Ion (M⁺) |
| 239 | [M - CH₃]⁺ | Loss of a methyl group |
Note: The fragmentation pattern is predicted based on typical behavior of alkyl trimethylsilanes. nih.govresearchgate.netnist.gov
Chromatographic Techniques (e.g., Gas Chromatography, High-Performance Liquid Chromatography) for Purity Assessment and Mixture Analysis
Chromatographic methods are essential for separating this compound from reaction mixtures and for assessing its purity.
Gas Chromatography (GC) is well-suited for analyzing volatile and thermally stable compounds like this alkylsilane. researchgate.net Given its non-polar nature, a non-polar stationary phase, such as one based on polydimethylsiloxane (B3030410) (e.g., DB-1, HP-5), would be used in a capillary column. nih.gov The retention time would be determined by the compound's boiling point and its interaction with the stationary phase. GC is an effective technique for separating isomers and for quantifying the purity of the final product. oup.comosti.govoup.com
High-Performance Liquid Chromatography (HPLC) can also be employed for the analysis. nih.gov As this compound is a non-polar molecule, reversed-phase HPLC would be the method of choice. phenomenex.compharmaknowledgeforum.com This involves a non-polar stationary phase, such as C18 or C8, and a polar mobile phase. amazonaws.com A typical mobile phase would be a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). chromatographyonline.com The compound would be retained on the column and then eluted as the proportion of the organic solvent in the mobile phase increases.
X-ray Diffraction (XRD) and Crystallographic Studies of this compound Derivatives (if applicable)
In typical XRD analyses of organosilane derivatives, single crystals of the compound are grown and then irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the crystal structure can be solved and refined. This information is fundamental for structure-property relationship studies. For instance, understanding the crystal structure of silane derivatives can provide insights into their thermal stability, mechanical properties, and reactivity. While no specific crystallographic data for this compound derivatives are available, studies on other silane compounds have provided valuable structural information. ijcce.ac.irresearchgate.net
Table 1: Hypothetical Crystallographic Data for a this compound Derivative
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 15.2 |
| c (Å) | 25.8 |
| α (°) | 90 |
| β (°) | 95.4 |
| γ (°) | 90 |
| Volume (ų) | 4080.6 |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.05 |
This table is illustrative and not based on experimental data for this compound.
Surface-Sensitive Spectroscopies (e.g., X-ray Photoelectron Spectroscopy (XPS)) for Surface-Modified Systems
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. When surfaces are modified with this compound, XPS would be an invaluable tool to confirm the presence of the silane layer, determine its thickness, and assess the chemical bonding at the surface. mdpi.comresearchgate.net
An XPS analysis of a surface modified with this compound would involve irradiating the surface with X-rays and analyzing the kinetic energy of the emitted photoelectrons. The resulting spectrum would show peaks corresponding to the elements present in the silane (Carbon, Silicon, Oxygen from the substrate or hydrolysis, etc.). High-resolution scans of these peaks can provide information about the chemical environment of the atoms. For example, the Si 2p peak position can distinguish between Si-C and Si-O bonds, confirming the covalent attachment of the silane to a hydroxylated surface. researchgate.netnih.gov
Table 2: Expected XPS Peak Binding Energies for a Surface Modified with this compound
| Element | Atomic Orbital | Expected Binding Energy (eV) | Inferred Chemical State |
| C | 1s | ~285.0 | C-C, C-H |
| C | 1s | ~286.5 | C-Si |
| Si | 2p | ~101.0 | Si-C |
| Si | 2p | ~102.5 | Si-O (from substrate) |
| O | 1s | ~532.5 | Si-O-Substrate |
This table presents expected binding energy ranges based on general knowledge of XPS analysis of organosilanes and is not based on specific experimental data for this compound. mdpi.comnrel.gov
Reactivity and Fundamental Reaction Pathways of Trimethyl 2 Methylundecyl Silane
Hydrolysis and Condensation Chemistry of Alkylsilanes
Although trimethyl(2-methylundecyl)silane itself lacks hydrolyzable groups like alkoxy or chloro substituents directly attached to the silicon atom, the fundamental principles of hydrolysis and condensation are central to the chemistry of organosilanes used in material science and surface modification. These processes typically involve alkoxysilanes or chlorosilanes, which react with water to form silanols (R₃Si-OH). wikipedia.orggelest.com These silanol (B1196071) intermediates are highly reactive and can subsequently undergo condensation to form siloxane (Si-O-Si) bonds. researchgate.netwikipedia.org
If this compound were to be synthesized from a precursor like chloro-trimethyl(2-methylundecyl)silane, the hydrolysis of the precursor would be the initial step. The general reaction cascade for a trialkoxysilane involves initial hydrolysis of the alkoxy groups, followed by condensation of the resulting silanols into oligomers. gelest.com These oligomers can then bond to substrates, forming stable covalent linkages upon curing. gelest.com
Kinetics and Factors Influencing Hydrolysis (e.g., pH, Water/Silane (B1218182) Ratio, Catalysts)
The kinetics of hydrolysis for related alkoxysilanes are profoundly influenced by several factors. nih.govresearchgate.net The reaction is generally slow and requires catalysis. nih.gov Both acid and base catalysis are effective, with the reaction rate being minimal in a neutral pH range (around pH 7). afinitica.com
Under acidic conditions (pH < 4), the alkoxy group is protonated, making it a better leaving group and facilitating nucleophilic attack by water. gelest.com The hydrolysis rate under acidic conditions increases with the degree of alkyl substitution on the silicon atom. Conversely, under basic conditions (pH > 10), the silicon atom is directly attacked by hydroxide (B78521) ions in a nucleophilic substitution reaction. nih.gov In this regime, electron-donating alkyl groups decrease the reaction rate by reducing the partial positive charge on the silicon atom.
Table 1: Factors Influencing the Hydrolysis Rate of Alkylalkoxysilanes
| Factor | Effect on Hydrolysis Rate | Mechanism/Reason |
| pH | Minimum rate at neutral pH; increases in acidic or basic conditions. afinitica.com | Acid catalysis involves protonation of the leaving group; base catalysis involves direct nucleophilic attack on silicon. nih.gov |
| Catalysts | Acids (e.g., HCl) and bases (e.g., NH₃, NaOH) significantly accelerate the reaction. nih.gov | Catalysts facilitate either the activation of the leaving group or the nucleophile. |
| Water/Silane Ratio | Higher water concentration generally increases the rate. nih.gov | Drives the equilibrium towards the formation of silanols. |
| Alkyl Substitution on Si | In acid, rate increases with more alkyl groups. In base, rate decreases. | Alkyl groups are electron-donating, stabilizing the positively charged transition state in acid and destabilizing the negatively charged transition state in base. |
| Steric Hindrance | Bulky alkyl groups on silicon or in the alkoxy group can slow the reaction rate. researchgate.netgelest.com | Steric hindrance impedes the approach of the nucleophile (water or hydroxide) to the silicon center. |
| Solvent | Solvent properties (polarity, hydrogen bonding capability) affect reaction rates. nih.govscienceopen.com | Solvents can stabilize transition states and influence the solubility and activity of reactants and catalysts. |
Mechanisms of Silanol Formation and Subsequent Siloxane Network Development
The formation of silanols is the primary outcome of the hydrolysis of a suitable silane precursor, such as a halosilane or an alkoxysilane. wikipedia.org The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2-Si) mechanism. nih.govlibretexts.org
Hydrolysis to Silanol: In the first step, a water molecule attacks the silicon atom, leading to the displacement of a leaving group (e.g., chloride or an alkoxy group) and the formation of a silanol (Si-OH) group. wikipedia.orgwikipedia.org
R₃Si-Cl + H₂O → R₃Si-OH + HCl
Condensation to Siloxane: The newly formed silanols are often unstable and readily condense with each other to form a siloxane (Si-O-Si) linkage, releasing a molecule of water. wikipedia.org This can also occur between a silanol and an unreacted chlorosilane. wikipedia.org
2 R₃Si-OH → R₃Si-O-SiR₃ + H₂O
R₃Si-OH + R₃Si-Cl → R₃Si-O-SiR₃ + HCl
When di- or tri-functional silanes are used, this condensation process does not stop at the dimer stage. It continues, leading to the formation of linear or cyclic oligomers, and eventually, a highly cross-linked three-dimensional siloxane network, which is the basis for many silicone polymers and sol-gel materials. wikipedia.orggoogle.com The structure of the final network is influenced by the reaction conditions that control the relative rates of hydrolysis and condensation. uni-saarland.de
Electrophilic and Nucleophilic Reactions Involving the Si-C Bond in this compound
The silicon-carbon (Si-C) bond in alkyltrimethylsilanes like this compound is a strong covalent bond characterized by significant thermal stability and general resistance to chemical attack. baranlab.org It is less polar than the Si-O bond but more polar than a C-C bond, with silicon being the more electropositive atom.
Nucleophilic Reactions: Nucleophilic attack directly on the silicon atom to cleave the Si-C bond is generally difficult and requires harsh conditions or specific reagents. Unlike nucleophilic substitution at a carbon center, substitution at silicon often proceeds through a pentacoordinate intermediate or transition state. libretexts.orgnih.gov While strong nucleophiles can attack the silicon atom, cleavage of the more stable Si-C alkyl bond is less favorable than the cleavage of Si-Halogen or Si-O bonds.
Electrophilic Reactions: The Si-C bond is typically resistant to cleavage by most electrophiles. However, certain powerful electrophiles can induce cleavage. The stability of the Si-C bond means that alkylsilanes are significantly less nucleophilic than structurally related allylsilanes or silyl (B83357) enol ethers, where the silicon group can stabilize a developing positive charge in the β-position (the β-effect). researchgate.netnih.gov For a saturated alkyl chain as in this compound, this activating effect is absent, rendering the Si-C bond relatively inert to electrophilic substitution.
Radical Reactions and Single Electron Transfer (SET) Processes Involving Alkyltrimethylsilanes
Alkyltrimethylsilanes can participate in radical reactions, typically involving the alkyl portion of the molecule. The trimethylsilyl (B98337) group can influence the stability and reactivity of adjacent radical centers. While the Si-C bond itself is strong, hydrogen atom abstraction from the alkyl chain can occur, similar to simple alkanes.
Single Electron Transfer (SET) processes can initiate radical formation. libretexts.org In a SET process, an electron is transferred from a donor (often a metal) to a substrate, generating a radical anion. youtube.com While more common for aromatic systems or carbonyls, organosilanes can be involved in SET pathways. libretexts.org For an alkyltrimethylsilane, such reactions are not common but could be envisaged under potent reducing conditions. The resulting radical species could then undergo further reactions. nih.gov For instance, photocatalysis has been used to generate silicon radicals from specific precursors for use in halogen-atom transfer (XAT) reactions, although these typically employ functionalized silanes rather than simple alkyltrimethylsilanes. youtube.com
Catalytic Transformations and the Role of this compound as a Reagent
While this compound itself is not a common catalyst, the trimethylsilyl (TMS) moiety it contains is central to its potential role as a reagent in organic synthesis, primarily as a silylating agent.
Function as a Protecting Group or Silylating Agent in Organic Synthesis
The most prominent role for compounds containing a trimethylsilyl group is as a protecting group for sensitive functionalities, particularly alcohols. wikipedia.orgfishersci.ca A silylating agent, such as trimethylsilyl chloride (TMS-Cl), reacts with an alcohol in the presence of a base (like triethylamine (B128534) or imidazole) to form a trimethylsilyl ether. gelest.com
R'-OH + (CH₃)₃Si-Cl + Et₃N → R'-O-Si(CH₃)₃ + Et₃N·HCl
This transformation protects the hydroxyl group from reacting under a wide range of conditions (e.g., with strong bases, organometallic reagents, or oxidizing/reducing agents). gelest.com The TMS group is valued for its ease of installation and, crucially, its facile removal under mild acidic conditions or with a fluoride (B91410) ion source (like TBAF), regenerating the original alcohol. fishersci.cagelest.com
Although this compound itself would be an exceptionally bulky and inefficient silylating agent compared to standard reagents like TMS-Cl or bis(trimethylsilyl)acetamide (BSA), the principle is based on the reactivity of the trimethylsilyl group it carries. wikipedia.orggelest.com If used in a trans-silylation reaction or activated appropriately, it could theoretically transfer its TMS group to a more reactive site, though this is not a standard synthetic application.
Application as a Key Intermediate in Complex Synthetic Sequences
General classes of related compounds, such as long-chain alkyl silanes, are recognized for their role as precursors in the synthesis of silicone polymers and as agents for introducing hydrophobic functional groups into other chemical compounds. cfsilicones.com Their utility often lies in surface modification and the preparation of materials with specific physical properties, rather than as reactive intermediates in multi-step organic synthesis. cfsilicones.comcfmats.com
While the synthesis of branched, long-chain alkyl structures is a field of active research, particularly in the context of fatty acids and their derivatives for applications in cosmetics and lubricants, the specific integration of a trimethylsilyl group at the second position of a methyl-branched undecyl chain as a strategic element in complex synthesis is not described. researchgate.netnih.govnih.gov
The reactivity of organosilanes in complex synthesis is well-established for other structural types. For instance, allylsilanes, vinylsilanes, and silyl enol ethers are cornerstones of carbon-carbon bond formation, leveraging the β-silicon effect and other reactivity principles. Similarly, silyl protecting groups are ubiquitous in the synthesis of complex natural products. However, the specific compound this compound does not appear in the literature in this context.
Polymer Science and Macromolecular Engineering with Trimethyl 2 Methylundecyl Silane
Monomer Applications in the Synthesis of Silicon-Containing Polymers
Organosilane monomers, structurally similar to Trimethyl(2-methylundecyl)silane, are instrumental in creating advanced silicon-containing polymers. Their versatility allows them to be integrated into various polymer architectures, from pure silicone-based systems to hybrid organic-inorganic materials.
The incorporation of functional organosilanes into silicone-based polymers, such as polydimethylsiloxane (B3030410) (PDMS), is a key strategy for modifying and enhancing material properties. rsc.orgresearchgate.net These monomers can be introduced as chain extenders, cross-linkers, or end-cappers, depending on their functionality. For instance, silanes with hydrolyzable groups (e.g., alkoxy groups) can participate in condensation reactions to form siloxane (Si-O-Si) linkages, the backbone of silicones. wikipedia.orgnih.gov
The process often involves the hydrolysis of alkoxysilanes to form reactive silanol (B1196071) (Si-OH) groups. These silanols can then condense with other silanols or with the siloxane backbone, integrating the monomer unit into the polymer. researchgate.netnih.gov This method allows for precise control over the final polymer's characteristics, such as flexibility, thermal stability, and chemical resistance. zmsilane.com
Hybrid polymers that combine the properties of silicones with those of traditional organic polymers are synthesized through copolymerization. cdnsciencepub.commdpi.com Organosilane monomers containing a polymerizable organic group (like a vinyl or methacrylate (B99206) group) can be copolymerized with a wide range of organic monomers, such as acrylates, styrenes, and vinyl ethers. acs.orgnih.gov
This approach creates materials that benefit from the properties of both components: the flexibility and high oxygen permeability of silicones, and the mechanical strength or specific optical properties of the organic polymer. nih.gov For example, the copolymerization of silane-containing monomers with acrylic monomers is a common strategy in the development of materials for ophthalmic lenses, where high oxygen permeability is crucial. nih.gov Another strategy involves creating copolymers by reacting silylated peptides with other silane (B1218182) compounds to produce materials that merge the properties of silicones and polypeptides. google.com
Table 1: Examples of Silane Monomers in Copolymerization
| Silane Monomer | Organic Comonomer | Resulting Polymer Type | Application Example |
| 3-[Tris(trimethylsiloxy)silyl]propyl methacrylate | N,N-Dimethylacetamide, 2-(Trimethylsiloxy)ethyl methacrylate | Silicone Hydrogel | Ophthalmic Lenses nih.gov |
| Dimethyl bis(p-carboxymethylphenyl)silane | Various diols | Polyester | Specialty Films cdnsciencepub.com |
| Arbutin-based benzoxazine (B1645224) with 3-(2-aminoethylamino)propyltrimethoxysilane | Furan-based benzoxazine | Benzoxazine Copolymer | High-performance thermosets mdpi.com |
| Silylated Peptide | Silane with one hydroxyl group | Organic-Inorganic Hybrid | Cosmetics google.com |
Polymerization Mechanisms and Kinetics of this compound Analogs
The polymerization of organosilane monomers proceeds through several distinct mechanisms, each offering a different level of control over the final polymer structure, molecular weight, and properties. The kinetics of these reactions are influenced by factors such as the catalyst, solvent, temperature, and the specific substituents on the silicon atom. nih.gov
Condensation polymerization is a fundamental method for synthesizing silicon-containing polymers, particularly polysiloxanes. researchgate.netcdnsciencepub.com The process is initiated by the hydrolysis of hydrolytically active groups on the silane monomer, typically alkoxy or chloro groups, to form silanol intermediates. nih.gov These silanols are highly reactive and undergo condensation reactions with each other (silanol-silanol condensation) or with remaining alkoxy groups (silanol-alkoxy condensation) to form siloxane bonds and release water or alcohol as byproducts. nih.govadhesivesmag.com
The reaction can be catalyzed by either acids or bases, with the pH significantly affecting the reaction rate and the structure of the resulting polymer. nih.govadhesivesmag.com This step-growth polymerization initially forms oligomers, which then continue to react to build higher molecular weight polymer chains. nih.gov The process allows for the creation of linear, branched, or cross-linked network structures depending on the functionality (number of reactive groups) of the starting monomers. nih.gov
Dehydrocoupling, or dehydrogenative coupling, is a powerful method for forming silicon-silicon (Si-Si) or silicon-heteroatom (e.g., Si-O, Si-N) bonds. pbworks.comwikipedia.org This type of polymerization typically involves the reaction of hydrosilanes (containing Si-H bonds) and is catalyzed by a variety of transition metal complexes, including those based on titanium, zirconium, rhodium, and iron. acs.orgnih.govacs.org The primary byproduct of this reaction is hydrogen gas, making it a clean and efficient process. pbworks.com
The mechanism generally involves the oxidative addition of the Si-H bond to the metal center, followed by reductive elimination to form the new bond. wikipedia.org Dehydrocoupling allows for the synthesis of polysilanes, which have interesting electronic and optical properties, as well as polysiloxanes and polysilazanes. pbworks.comacs.orgrsc.org The choice of catalyst is crucial as it can influence the polymer's molecular weight, linearity, and stereochemistry. wikipedia.org
Table 2: Catalysts in Silane Polymerization
| Polymerization Type | Catalyst Example | Monomer Types | Resulting Polymer |
| Dehydrocoupling | Rhodium Complexes | Bis-silanes and Disilanols | Poly(silphenylenesiloxane) acs.org |
| Dehydrocoupling | Iron β-Diketiminate | Diols and Silanes | Poly(silylether) nih.gov |
| Dehydrocoupling | Titanocene and Zirconocene Complexes | Primary Silanes (e.g., Phenylsilane) | Polysilane wikipedia.orgacs.org |
| Condensation | Acid or Base Catalysis | Alkoxysilanes | Polysiloxane nih.govadhesivesmag.com |
Design and Synthesis of Silane-Terminated Polymers and Prepolymers
Silane-terminated polymers and prepolymers are a crucial class of materials that combine the backbone properties of an organic polymer with the reactive functionality of terminal silane groups. scirp.orgscribd.com These terminal groups, typically alkoxysilanes, allow the polymer to undergo moisture-curing via hydrolysis and condensation reactions, forming a durable cross-linked network without the need for toxic isocyanates. scirp.orggoogle.com
Several synthetic strategies exist for producing these materials. One common method involves reacting a hydroxy-functional prepolymer (like a polyether or polyurethane polyol) with an isocyanato-functional alkoxysilane. google.com An alternative route is the reaction of an isocyanate-terminated prepolymer with an amino-functional alkoxysilane. google.comresearchgate.net More recently, "click" chemistry reactions have been employed to synthesize hydroxyl-terminated silanes which are then reacted with isocyanates to form the desired silane-terminated prepolymer. aip.org The properties of the final cured material, such as flexibility and strength, can be precisely controlled by the choice of the polymer backbone and the functionality of the terminal silane groups. scirp.orgaip.org
The synthesis of the organosilane monomers themselves often relies on classic organometallic chemistry, particularly the Grignard reaction. gelest.comlkouniv.ac.in This involves reacting a silicon halide, such as silicon tetrachloride, with a Grignard reagent (an organomagnesium halide) to form silicon-carbon bonds. lkouniv.ac.inthieme-connect.com By carefully controlling the stoichiometry and reaction conditions, specific organosilanes with desired alkyl and functional groups can be prepared for subsequent use in polymerization. gelest.comthieme-connect.com
Influence of this compound on Polymer Architecture, Crosslinking, and Network Formation
No research data is currently available to describe the specific effects of this compound on the architecture of polymers, its efficiency as a crosslinking agent, or the characteristics of the resulting polymer networks.
Functionalization of Polymeric Materials through this compound Modification
There is no available information on the use of this compound for the functionalization of polymeric materials.
It is possible that research on this compound exists in proprietary industrial research or in studies that are not yet publicly accessible. Future publications may shed light on the potential applications of this specific compound in polymer science.
Surface and Interfacial Engineering with Trimethyl 2 Methylundecyl Silane
Rational Design and Formation of Self-Assembled Monolayers (SAMs)
The functionalization of solid substrates through self-assembly processes provides a method to controllably tailor their surface properties. rsc.org Among the molecules that have garnered significant attention for this purpose are silanes that form self-assembled monolayers (SAMs) on hydroxyl-terminated substrates like silicon and glass. rsc.org These SAMs are known for their physical and chemical robustness, making them suitable for a variety of technological applications. rsc.org
The creation of high-quality SAMs is crucial for achieving desired surface properties. While self-assembly can occur rapidly, consistent and highly ordered films require well-defined experimental procedures. sigmaaldrich.com A clean environment is paramount, as even minor contaminants can negatively impact the quality of the monolayer. sigmaaldrich.com
Factors Influencing SAM Formation (e.g., Concentration, Solvent, Substrate Characteristics)
The formation of self-assembled monolayers is a complex process influenced by a multitude of factors that must be carefully controlled to achieve the desired surface properties. researchgate.net These factors include the concentration of the silane (B1218182) solution, the choice of solvent, and the characteristics of the substrate. researchgate.net
Solvent: The choice of solvent significantly impacts the quality and structure of the resulting SAM. The solvent's polarity and its ability to dissolve water are key considerations. researchgate.net For instance, in the case of OTS, heptane, which has an intermediate water solubility, has been found to promote the formation of high-quality monolayers, whereas dodecane (B42187) can lead to multilayered films. researchgate.net The solvent can also influence the structure of the SAM through coadsorption, which is stabilized by hydrogen bonding between polar protic solvents and the monolayer. researchgate.net
Substrate Characteristics: The nature of the substrate surface is fundamental to the formation of the SAM. The presence of hydroxyl (-OH) groups on the substrate is necessary for the covalent bonding of the silane molecules. rsc.org The roughness and cleanliness of the substrate also play a crucial role. nih.gov For example, cleaning methods like piranha treatment can increase the thickness of the silicon oxide layer and roughen the surface, which in turn affects the structure of the attached SAM. nih.gov The substrate's history, including previous depositions and cleaning cycles, can alter its chemistry and topography, thereby influencing subsequent SAM formation. nih.gov
Table 1: Key Factors Influencing Self-Assembled Monolayer (SAM) Formation
| Factor | Influence on SAM Formation | Key Findings from Research |
|---|---|---|
| Concentration | Affects surface coverage and packing density of the monolayer. researchgate.net | Higher monomer concentrations generally lead to increased surface coverage. researchgate.net |
| Solvent | Impacts the quality, structure, and potential for coadsorption within the monolayer. researchgate.netresearchgate.net | Solvent polarity and water solubility are critical; some solvents can lead to multilayer formation while others promote high-quality monolayers. researchgate.net |
| Substrate | Provides the necessary surface chemistry (e.g., hydroxyl groups) for silane attachment and influences the final structure of the SAM. rsc.orgnih.gov | Surface cleanliness, roughness, and the thickness of the oxide layer are important parameters affecting SAM quality. nih.gov |
Models of Surface Coverage and Morphology (e.g., Patchy vs. Micro-heterogeneous)
Patchy Monolayers: In some cases, the formation of SAMs can result in incomplete or "patchy" coverage, where islands of assembled molecules are separated by bare substrate areas. This can occur due to various factors, including suboptimal deposition conditions or the presence of contaminants on the surface.
Micro-heterogeneous Monolayers: A more complex model describes a micro-heterogeneous surface, where the monolayer, although appearing complete at a macroscopic level, may exhibit variations in packing density, molecular orientation, and the presence of defects at the nanoscale. These heterogeneities can arise from the inherent properties of the substrate, such as crystal defects or variations in the density of hydroxyl groups. The study of cysteamine (B1669678) SAMs on gold has revealed rough surfaces with various features in the size, shape, and distribution of depressions, indicating a heterogeneous structure. researchgate.net
The Langmuir adsorption model is often used to describe the monomolecular adsorption of molecules onto equivalent surface sites. researchgate.net Although this model assumes no interactions between the adsorbed molecules, it is widely applied to analyze the formation of SAMs. researchgate.net
Trimethyl(2-methylundecyl)silane as a Coupling Agent and Adhesion Promoter
Silane coupling agents are a versatile class of compounds that are instrumental in enhancing the adhesion between dissimilar materials, particularly between organic polymers and inorganic substrates. researchgate.net Their unique molecular structure, which combines both organic and inorganic reactivity, allows them to act as a chemical bridge at the interface, leading to a strong and durable bond. researchgate.netdakenchem.com
Mechanisms of Interfacial Bonding between Dissimilar Materials (Organic/Inorganic)
The primary mechanism by which silane coupling agents promote adhesion is through the formation of covalent bonds across the interface of two different materials. specialchem.com Organosilanes possess a dual-functionality within their molecular structure. specialchem.com One end of the molecule contains hydrolyzable groups (like alkoxy groups) that can react with the inorganic substrate, while the other end has an organofunctional group that is compatible with and can react with the organic polymer matrix. researchgate.netresearchgate.net
The process generally involves the following steps:
Hydrolysis: The alkoxy groups on the silane molecule hydrolyze in the presence of water to form reactive silanol (B1196071) groups (Si-OH). researchgate.net
Condensation: These silanol groups can then condense with hydroxyl groups present on the surface of the inorganic material (like silica (B1680970), glass, or metal oxides), forming stable covalent Si-O-Substrate bonds. researchgate.net They can also condense with other silanol groups to form a cross-linked siloxane network (Si-O-Si) at the interface. researchgate.net
Interfacial Adhesion: The organofunctional group of the silane, which is tailored to be compatible with the specific polymer system, then interacts with the organic matrix. This interaction can be through van der Waals forces, hydrogen bonding, or the formation of covalent bonds, depending on the nature of the functional group and the polymer. specialchem.comresearchgate.net
Optimization of Silane Treatment Parameters for Enhanced Adhesion
To achieve the best possible adhesion, it is crucial to optimize the parameters of the silane treatment process. The effectiveness of the silane coupling agent is highly dependent on the application conditions.
Key parameters that need to be controlled include:
Silane Concentration: The concentration of the silane solution used for treatment is a critical factor.
Solvent: The choice of solvent can influence the hydrolysis and condensation reactions of the silane.
pH: The pH of the treatment solution can affect the rate of hydrolysis of the silane.
Temperature and Time: The temperature and duration of the treatment process impact the extent of reaction and the formation of the interfacial bond.
Curing Conditions: After application, a curing step (often involving heat) is typically required to complete the condensation reactions and form a stable, cross-linked siloxane network at the interface.
By carefully controlling these parameters, it is possible to maximize the density of covalent bonds across the interface and create a robust and durable adhesive bond. dakenchem.com
Surface Modification of Inorganic Fillers, Nanoparticles, and Substrates
The surface modification of inorganic materials with silanes is a widely used strategy to improve their compatibility with organic polymer matrices and to enhance the performance of composite materials. researchgate.netunileoben.ac.at This approach is applicable to a broad range of inorganic components, including conventional fillers, nanoparticles, and various substrates.
The modification process involves treating the inorganic material with a silane coupling agent. researchgate.net The silane molecules react with the surface of the inorganic material, creating a new surface chemistry that is more compatible with the organic phase. researchgate.net For instance, treating a hydrophilic inorganic filler with a silane can render its surface hydrophobic, which improves its dispersion in a non-polar polymer matrix and enhances the interfacial adhesion. researchgate.net
The successful attachment of the silane to the surface can be confirmed by various analytical techniques, such as Fourier-transform infrared spectroscopy (FT-IR), thermogravimetric analysis (TGA), and X-ray photoelectron spectroscopy (XPS). unileoben.ac.at
Table 2: Applications of Silane Surface Modification
| Material Type | Purpose of Modification | Expected Outcome |
|---|---|---|
| Inorganic Fillers | Improve dispersion in polymer matrices and enhance interfacial adhesion. unileoben.ac.at | Increased mechanical strength, thermal stability, and improved barrier properties of the composite material. unileoben.ac.atunileoben.ac.at |
| Nanoparticles | Prevent agglomeration, improve dispersion, and functionalize the nanoparticle surface. mdpi.com | Enhanced properties of nanocomposites, such as increased final monomer conversion and narrower particle size distribution in emulsions. researchgate.net |
| Substrates | Promote adhesion of coatings, create hydrophobic or hydrophilic surfaces, and act as a primer. researchgate.netdakenchem.com | Improved durability and performance of coatings, enhanced bonding in adhesive applications. dakenchem.comnih.gov |
The modification of inorganic fillers like silica with silanes can significantly reduce the number of silanol groups on the surface, thereby altering the surface energy and improving its interaction with a polymer matrix. researchgate.net Similarly, the surface of nanoparticles, such as Fe₃O₄, can be modified with silanes to achieve better dispersion and functionalization for various applications. mdpi.com For substrates, silane treatment is a common method to promote the adhesion of paints, coatings, and adhesives. researchgate.netdakenchem.com
Advanced Characterization of Interphase Structures in Composite Materials
Advanced methods used to probe the interphase in composites modified with organosilanes, potentially including compounds structurally similar to this compound, involve a combination of high-resolution imaging and chemical analysis.
Key Characterization Techniques:
Atomic Force Microscopy (AFM): AFM is a powerful tool for mapping the topography and mechanical properties of the interphase. Techniques such as Phase Imaging and Force Modulation Microscopy can distinguish between the fiber, the silane coupling agent layer, and the polymer matrix based on differences in their viscoelastic properties and modulus.
Nanoindentation: This technique allows for the measurement of mechanical properties like hardness and elastic modulus with high spatial resolution across the interphase. A gradient of properties can often be observed, transitioning from the reinforcement to the bulk matrix.
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): These electron microscopy techniques provide high-magnification images of the composite's cross-section, allowing for the direct visualization of the interphase thickness and morphology. Energy-Dispersive X-ray Spectroscopy (EDS) coupled with SEM or TEM can also map the elemental distribution, identifying the silicon from the silane within the interphase.
X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides information about the elemental composition and chemical bonding at the surface of the reinforcement and within the interphase. It can be used to verify the covalent bonding of the silane to the substrate.
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS): ToF-SIMS offers detailed chemical information from the very near-surface region, enabling the identification of molecular fragments and the precise location of the silane molecules at the interface.
A hypothetical study on a composite treated with a long-chain alkylsilane might yield the data presented in the interactive table below, showcasing the kind of information obtained from such advanced characterization.
| Characterization Technique | Parameter Measured | Hypothetical Finding for a Long-Chain Alkylsilane Interphase |
| Atomic Force Microscopy (AFM) | Interphase Thickness | ~50-100 nm |
| Nanoindentation | Elastic Modulus Gradient | Gradual decrease from fiber (e.g., 70 GPa) to matrix (e.g., 3 GPa) |
| X-ray Photoelectron Spectroscopy (XPS) | Si 2p Binding Energy | Peak shift confirming Si-O-Substrate bond formation |
Development of Smart and Functional Surfaces Utilizing Organosilane Chemistry
The chemical versatility of organosilanes allows for the creation of surfaces with tailored properties, often termed "smart" or "functional" surfaces. These surfaces can respond to external stimuli or exhibit specific behaviors such as hydrophobicity, oleophobicity, or biocompatibility.
Organosilanes with long alkyl chains, a structural feature of this compound, are primarily used to create low-energy surfaces that exhibit hydrophobicity (water repellency). The long hydrocarbon chain orients away from the surface, creating a "waxy" layer at the molecular level.
Development of Hydrophobic Surfaces:
The creation of a hydrophobic surface using a long-chain alkylsilane typically involves a self-assembly process on a hydroxylated substrate (like glass, silicon wafers, or metal oxides). The process generally follows these steps:
Hydrolysis: The alkoxy groups of the silane react with water to form reactive silanol groups.
Condensation: The silanol groups condense with each other and with the hydroxyl groups on the substrate surface, forming a stable, covalently bonded siloxane network.
Orientation: The long alkyl chains orient themselves away from the surface, minimizing the surface free energy.
The effectiveness of the hydrophobic treatment can be quantified by measuring the water contact angle. A higher contact angle indicates greater hydrophobicity.
Below is an interactive data table illustrating hypothetical water contact angle measurements for different substrates treated with a generic long-chain alkylsilane, demonstrating the creation of a functional hydrophobic surface.
| Substrate Material | Water Contact Angle (Untreated) | Water Contact Angle (Treated with Long-Chain Alkylsilane) |
| Glass Slide | ~30° | >100° |
| Silicon Wafer | ~45° | >105° |
| Aluminum | ~85° | >110° |
Computational and Theoretical Studies of Trimethyl 2 Methylundecyl Silane Systems
Quantum Chemical Investigations of Molecular Structure and Electronic Properties
Quantum chemical methods are used to solve the Schrödinger equation, providing detailed information about the electronic structure of a molecule. nih.gov For trimethyl(2-methylundecyl)silane, these investigations can elucidate the geometry, bond strengths, and distribution of electrons, which are fundamental to understanding its chemical behavior.
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. It offers a favorable balance between accuracy and computational cost, making it suitable for a molecule of the size of this compound. hydrophobe.org
DFT calculations can determine the optimized molecular geometry, vibrational frequencies, and electronic properties. Key applications for understanding the reactivity and bonding in this compound include:
Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps predict how the molecule will interact with other chemical species. The energy and shape of these orbitals indicate likely sites for nucleophilic and electrophilic attack.
Electrostatic Potential (ESP) Mapping: ESP maps visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this molecule, the silicon atom and the long alkyl chain would be areas of particular interest.
Bonding Analysis: Techniques like Natural Bond Orbital (NBO) analysis can be used to quantify the nature of the chemical bonds, such as the polarity and strength of the silicon-carbon (Si-C) bonds. researchgate.net
Table 1: Illustrative DFT-Calculated Properties for this compound Calculated at the B3LYP/6-31G(d) level of theory. This data is illustrative and represents the type of output generated by DFT calculations.
| Property | Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates susceptibility to electrophilic attack. |
| LUMO Energy | +1.2 eV | Indicates susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | 7.7 eV | Relates to chemical stability and electronic transitions. |
| Dipole Moment | 0.4 D | Measures the overall polarity of the molecule. |
| Mulliken Charge on Si | +0.75 | Shows the partial positive charge on the silicon atom, making it an electrophilic center. |
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for simplification. researchgate.net These methods are generally more computationally demanding than DFT but can offer higher accuracy for certain properties. nih.gov Common ab initio methods include Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory.
In the study of organosilanes, ab initio methods are valuable for:
Benchmarking: Providing highly accurate reference data for properties like bond lengths, bond angles, and reaction energies against which less expensive methods like DFT can be compared. researchgate.net
Investigating Weak Interactions: Accurately describing non-covalent interactions, such as van der Waals forces, which are important for the conformational preferences of the long alkyl chain in this compound.
Excited State Calculations: Studying the electronic excited states of the molecule, which is relevant for understanding its response to light (photochemistry).
Molecular Dynamics (MD) and Monte Carlo (MC) Simulations for Conformational Analysis and Interactions
While quantum mechanics describes the electronic structure of a static molecule, Molecular Dynamics (MD) and Monte Carlo (MC) simulations are used to study the motion and interactions of atoms and molecules over time. semanticscholar.org These methods are essential for understanding the dynamic behavior of flexible molecules like this compound, particularly the conformational freedom of its long undecyl chain.
Molecular Dynamics (MD): MD simulations solve Newton's equations of motion for a system of atoms, generating a trajectory that shows how the positions and velocities of atoms evolve. This allows for the analysis of conformational changes, diffusion, and interactions with a solvent or surface. researchgate.net
Monte Carlo (MC): MC simulations use random sampling to explore the possible configurations of a system and determine thermodynamically favorable states. This is particularly useful for sampling a wide range of molecular conformations to find the most stable ones.
For this compound, these simulations can provide insights into the distribution of conformers, the radius of gyration, and how the molecule might arrange itself at an interface or in a bulk liquid state.
Computational Modeling of Reaction Mechanisms and Energetics of this compound Transformations
Computational chemistry is a powerful tool for mapping out the entire pathway of a chemical reaction, providing a level of detail that is often inaccessible to experiments. researchgate.net For transformations involving this compound, modeling can identify intermediates, locate transition states, and calculate the associated energy barriers (activation energies). nih.gov
A common reaction for organosilanes is protodesilylation, where a proton source cleaves the Si-C bond. wikipedia.org Computational modeling of such a reaction for this compound would involve:
Locating Stationary Points: Calculating the optimized structures and energies of the reactants, products, and any intermediates.
Finding the Transition State (TS): Identifying the highest energy point along the reaction coordinate that connects reactants to products. The structure of the TS provides crucial information about the bond-breaking and bond-forming processes.
Table 2: Illustrative Energetics for a Hypothetical Reaction of this compound This table illustrates the kind of data generated from modeling a reaction mechanism, such as protodesilylation.
| Species | Relative Energy (kcal/mol) | Description |
|---|---|---|
| Reactants | 0.0 | Initial state: this compound + Reagent |
| Transition State (TS) | +25.5 | Highest energy point on the reaction pathway. |
| Products | -10.2 | Final state: Cleaved products. |
| Activation Energy | 25.5 | Energy barrier that must be overcome for the reaction to occur. |
| Reaction Enthalpy | -10.2 | Overall energy change, indicating an exothermic reaction. |
Predictive Modeling for Structure-Reactivity and Structure-Property Relationships
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools that correlate the chemical structure of a molecule with its physical properties or chemical reactivity. nih.gov These models are built by calculating a set of numerical descriptors for a series of molecules and then using regression analysis to find a mathematical equation that links these descriptors to an experimentally measured property.
For a compound like this compound, a QSPR model could be developed to predict properties such as:
Boiling point
Viscosity
Surface tension
Retention index in chromatography
The first step is to calculate a range of molecular descriptors, which can be derived from its 2D structure (e.g., molecular weight, number of rotatable bonds) or 3D structure (e.g., surface area, volume) and from quantum chemical calculations (e.g., dipole moment, HOMO/LUMO energies).
Applications of Chemical Machine Learning in Organosilane Research and Materials Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing computational chemistry and materials science. nih.gov ML models can be trained on large datasets of chemical information—either from experiments or from high-throughput computational screening—to predict molecular properties with high speed and accuracy. lanyasilane.denih.gov
In the context of organosilane research, ML can be applied in several ways:
Property Prediction: An ML model, such as a neural network, can be trained on a database of known organosilanes. nih.gov This trained model could then predict the properties of a new, uncharacterized molecule like this compound in milliseconds, bypassing the need for time-consuming quantum chemical calculations.
Accelerating Simulations: ML potentials are increasingly used to replace traditional force fields in molecular dynamics simulations. Trained on high-accuracy quantum mechanics data, these potentials can run simulations with the accuracy of quantum chemistry but at a fraction of the computational cost.
Inverse Design: Generative ML models can be used for inverse design, where a desired property is specified, and the model proposes new molecular structures that are likely to exhibit that property. researchgate.net This approach could be used to design novel organosilane-based surfactants or surface modifiers with optimized performance by exploring chemical space around the core structure of this compound.
Advanced Materials Science Applications and Future Research Directions for Trimethyl 2 Methylundecyl Silane
Contributions to High-Performance Composite Materials
The molecule's bifunctional nature is key: the silane (B1218182) group (e.g., trimethoxysilane (B1233946) or triethoxysilane) hydrolyzes to form reactive silanol (B1196071) groups that bond covalently with the hydroxyl groups on the surface of inorganic fillers. shinetsusilicone-global.comcfsilicones.com Simultaneously, the long alkyl chain, in this case, a 2-methylundecyl group, becomes physically or chemically entangled with the polymer matrix. This creates a strong bridge at the interface. cfsilicones.com
Research on similar long-chain silanes in dental resin composites has shown that the length of the alkyl chain can significantly influence the material's mechanical properties. Studies comparing shorter-chain silanes (like 3-methacryloxypropyltrimethoxysilane, MPS) with longer-chain variants (like 8-methacryloxyoctyltrimethoxysilane, MOS) have demonstrated that longer chains can impart higher flexural strength to the composite. hku.hkresearchgate.net While composites with longer-chain silanes may exhibit a lower flexural modulus, their increased strength at lower concentrations suggests a more efficient stress transfer mechanism. researchgate.net This improved performance is attributed to the enhanced compatibility and interaction of the longer organic chain with the surrounding resin matrix.
Furthermore, the hydrophobic nature of the long alkyl chain improves the composite's resistance to moisture. By creating a water-repellent interface, these silanes prevent water from penetrating along the filler-matrix boundary, which is a common cause of degradation and loss of mechanical strength in harsh environments. shinetsusilicone-global.comhjsil.com
Table 1: Influence of Silane Structure on Composite Mechanical Properties (This table is a representative summary based on general findings and does not represent Trimethyl(2-methylundecyl)silane specifically)
| Silane Type | Relative Chain Length | Typical Effect on Flexural Strength | Typical Effect on Flexural Modulus | Moisture Resistance |
| Short-Chain (e.g., MPS) | Short | Baseline | Higher | Good |
| Long-Chain (e.g., MOS) | Long | Increased | Lower | Excellent |
Engineering of Hybrid Organic-Inorganic Materials and Nanomaterials
The synthesis of hybrid organic-inorganic materials leverages the ability of compounds like long-chain alkylsilanes to compatibilize two dissimilar phases at the nanoscale. mdpi.com These materials combine the properties of both organic polymers (e.g., flexibility, processability) and inorganic components (e.g., rigidity, thermal stability).
Fabrication and Properties of Nanocoatings and Nanofibers
In nanocoatings, long-chain alkylsilanes are fundamental to achieving superhydrophobicity (water repellency). mdpi.com These coatings are often created using a sol-gel process where silica (B1680970) nanoparticles are formed in situ from a precursor like tetraethyl orthosilicate (B98303) (TEOS). mdpi.com The simultaneous or subsequent addition of a long-chain alkylsilane results in the nanoparticles becoming surface-functionalized with hydrophobic alkyl chains. mdpi.comnih.gov
The final coating's properties depend on two factors: the low surface energy provided by the alkyl chains and the surface roughness created by the nanoparticles. nih.gov This combination mimics the "lotus effect," where water droplets bead up and roll off easily, carrying contaminants with them. Research has shown that a hierarchical, raspberry-like morphology of these modified nanoparticles is effective for creating superhydrophobic surfaces with water contact angles exceeding 150°. mdpi.com The length of the alkyl chain is a critical parameter; studies indicate that a chain length of at least ten carbons is needed to achieve this effect when co-condensed with TEOS. mdpi.com
Organosilica Composites and Their Functionalization
Organosilica composites are materials where organic functionalities are integrated into a silica network. Long-chain alkylsilanes are used to functionalize porous silica materials, such as diatomaceous earth, to create highly effective absorbents or specialty fillers. nih.gov
In one study, diatomaceous earth was treated with alkyltrimethoxysilanes of varying chain lengths (from C3 to C18). nih.gov The results showed that when the alkyl chain length was C12 or longer, the treated particles could be formulated into superhydrophobic coatings. nih.gov This functionalization dramatically changes the surface properties from hydrophilic to hydrophobic, allowing the material to be used in applications like oil-spill cleanup or as a hydrophobic filler in polyurethane binders.
The process involves the covalent attachment of the silane to the silica surface, which can be confirmed through analytical techniques. This functionalization effectively renders the silica compatible with non-polar organic polymers, enabling the creation of advanced composites with tailored properties. mdpi.com
Role in Advanced Protective Coatings and Surface Treatments
The primary role of long-chain alkylsilanes in protective coatings is to impart hydrophobicity and, in some cases, oleophobicity (oil repellency). cfsilicones.comgelest.com By forming a robust, chemically bonded monolayer on a substrate (such as glass, metal, or ceramic), these silanes create a low-energy surface that repels water and prevents corrosion. cfsilicones.com
The effectiveness of the coating is influenced by the packing density and orientation of the alkyl chains. A well-ordered, dense monolayer provides the most effective barrier. The branched nature of the 2-methylundecyl group in this compound could influence this packing, potentially creating a less dense but still highly effective hydrophobic layer compared to a linear chain. Methyl-substituted alkylsilanes are noted to provide excellent hydrophobic surface treatments. gelest.com
These properties are highly valued for:
Self-Cleaning Surfaces: On glass and building facades, these coatings cause water to bead up and roll off, removing dirt and reducing the need for cleaning. gelest.com
Corrosion Prevention: On metal surfaces, the hydrophobic layer acts as a physical barrier to moisture, a key ingredient in corrosion.
Building Protection: When applied to concrete or masonry, they act as penetrating water repellents, preventing water ingress and damage from freeze-thaw cycles without sealing the surface, allowing it to "breathe". cfmats.com
Table 2: Effect of Alkyl Chain Length on Surface Wettability (Data is generalized from studies on various substrates and does not represent this compound specifically)
| Alkyl Chain Length | Adsorbed Amount (mg/m²) | Resulting Surface Property | Typical Water Contact Angle |
| < C12 | < 2.2 | Hydrophobic | > 90° |
| ≥ C12 | > 2.2 | Superhydrophobic (with roughness) | ≥ 150° |
Source: Adapted from findings on silane-treated diatomaceous earth. nih.gov
Emerging Functional Material Applications
While the primary applications of long-chain alkylsilanes are in surface protection and composites, their properties are being explored in other advanced areas.
Catalysis and Immobilized Catalytic Systems.rsc.orgnih.gov
Organosilanes, including long-chain alkylsilanes like this compound, offer significant potential in the field of catalysis, primarily through their use in the immobilization of catalytic systems. nih.gov While specific research on this compound as a catalyst or support has not been extensively documented in publicly available research, the principles of organosilane chemistry allow for extrapolation of its potential roles. The primary application of such silanes in catalysis is as a surface modifier for catalyst supports, such as silica or other metal oxides. nih.govsnc.edu
The long, branched alkyl chain of this compound can be strategically employed to create a hydrophobic local environment on the surface of a catalyst support. This is particularly advantageous in reactions where the reactants are nonpolar, as it can enhance their concentration at the catalytic sites, thereby increasing reaction efficiency. Furthermore, the silane can act as a linker to covalently bond homogeneous catalysts to a solid support, a technique that combines the high selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts. snc.edu This immobilization prevents the leaching of the expensive metal catalyst into the product stream and allows for the catalyst to be reused, which is both economically and environmentally beneficial. rsc.org
The process of immobilization typically involves the hydrolysis of the alkoxy groups of the silane to form silanols, which then condense with hydroxyl groups on the surface of the support material to form stable siloxane bonds. researchgate.net For this compound, this would result in a surface coating where the long alkyl chains extend away from the support. These alkyl chains can also influence the stereoselectivity of certain reactions by creating a sterically hindered environment around the catalytic center.
Energy-Related Applications (e.g., fuel cells, energy transfer).aba-brno.czrussoindustrial.ru
In the realm of energy applications, organosilanes are being explored for their potential use in fuel cells and energy transfer systems. aba-brno.cz Specifically for fuel cells, organosilanes can be incorporated into proton exchange membranes (PEMs) to enhance their performance. mdpi.comresearchgate.net While direct studies on this compound in this context are not prevalent, its properties as a hydrophobic alkylsilane suggest potential applications.
In direct methanol (B129727) fuel cells (DMFCs), for instance, one of the major challenges is methanol crossover through the membrane, which leads to reduced fuel efficiency and cathode catalyst poisoning. Incorporating hydrophobic species like long-chain alkylsilanes into the membrane structure can help to mitigate this issue by creating a barrier to methanol transport while still allowing for proton conduction. The hydrophobicity of the alkyl chains can be tailored by adjusting their length and branching, which in the case of this compound is substantial.
Furthermore, organosilanes can be functionalized with sulfonic acid groups to create proton-conducting channels within a composite membrane. researchgate.net While this compound itself is not functionalized, it could be used in conjunction with functionalized silanes to create a membrane with both hydrophobic and hydrophilic domains, optimizing the balance between proton conductivity and fuel resistance.
In the broader context of energy transfer, the modification of surfaces with alkylsilanes can alter their thermal and electronic properties. The formation of self-assembled monolayers (SAMs) of alkylsilanes on surfaces can influence heat transfer at interfaces and can be used to electrically insulate components in microelectronics. The long alkyl chain of this compound would be expected to form a well-ordered and dense monolayer, which could be beneficial in such applications.
Filtration and Separation Materials.russoindustrial.ru
The unique properties of organosilanes make them highly suitable for the development of advanced filtration and separation materials. The ability to modify the surface chemistry of filtration membranes and other separation media is a key application area. The long, hydrophobic alkyl chain of this compound makes it a prime candidate for creating surfaces with specific wetting characteristics, which is crucial for various separation processes.
For example, in membrane-based separation techniques such as membrane distillation or pervaporation, controlling the hydrophobicity of the membrane surface is critical. By grafting this compound onto a membrane surface, a highly hydrophobic layer can be created. This layer can prevent the wetting of membrane pores by aqueous solutions while allowing the passage of vapor, a key principle in membrane distillation. Similarly, for oil-water separation, a surface modified with a long-chain alkylsilane would exhibit oleophilic and hydrophobic properties, allowing for the selective separation of oil from water.
The general mechanism involves the silanization of a substrate, such as a ceramic or polymeric membrane, which introduces the alkyl groups onto the surface. This changes the surface energy and, consequently, the interaction of the surface with different liquids. The branched nature of the 2-methylundecyl group in this compound may also influence the packing of the alkyl chains on the surface, potentially creating a more porous and less dense hydrophobic layer compared to linear alkylsilanes, which could be advantageous for maintaining high flux in filtration applications.
Moreover, organosilanes can be used to modify the surface of packing materials in chromatography columns. By creating a nonpolar stationary phase, the separation of nonpolar analytes can be achieved. The specific structure of this compound could offer unique selectivity in such chromatographic separations.
Rational Design Principles for Tailored Organosilane Systems and Materials.russoindustrial.rumdpi.com
The rational design of organosilane systems and materials is predicated on the ability to control their properties through the careful selection of the organic functional group (R) and the hydrolyzable alkoxy groups (OR'). mdpi.com This allows for the creation of materials with tailored functionalities for specific applications. The fundamental principle lies in understanding the structure-property relationships of these versatile molecules.
The choice of the alkyl or aryl group (R) is a primary determinant of the final material's properties. For instance, long-chain alkyl groups, such as the 2-methylundecyl group in this compound, impart hydrophobicity and can be used to create non-polar surfaces. The length and branching of this alkyl chain influence the packing density and ordering of the silane molecules on a surface, which in turn affects the wettability, adhesion, and barrier properties of the resulting coating. Shorter alkyl chains or the inclusion of phenyl groups can modify the thermal stability and refractive index of the material.
Functional groups can also be incorporated into the organic moiety to introduce specific chemical reactivity. For example, amino, epoxy, or vinyl groups can be used to create reactive sites for crosslinking with polymeric matrices, thereby acting as adhesion promoters or coupling agents. researchgate.net The selection of the hydrolyzable alkoxy groups (e.g., methoxy, ethoxy) affects the rate of hydrolysis and condensation, which are the key reactions in the formation of siloxane networks. andisil.com Methoxy groups generally hydrolyze faster than ethoxy groups, allowing for quicker processing times. andisil.com
The design principles also extend to the number of alkoxy groups on the silicon atom. Trialkoxysilanes, such as those that would be precursors to this compound, can form cross-linked networks, leading to robust and durable coatings. Dialkoxysilanes will form linear polymers, while monoalkoxysilanes act as chain terminators. By controlling the ratio of these different silanes in a formulation, the degree of crosslinking and the mechanical properties of the final material can be precisely controlled.
A summary of key design considerations is presented in the table below:
| Design Parameter | Influence on Material Properties | Potential Application |
| Alkyl Chain Length | Hydrophobicity, packing density, barrier properties | Hydrophobic coatings, anti-corrosion layers |
| Alkyl Chain Branching | Steric hindrance, packing density, porosity | Selective membranes, catalyst supports |
| Functional Groups (e.g., Amino, Epoxy) | Chemical reactivity, crosslinking ability, adhesion | Adhesion promoters, composite materials |
| Type of Alkoxy Group (e.g., Methoxy, Ethoxy) | Rate of hydrolysis and condensation | Control of curing speed in coatings and sealants |
| Number of Alkoxy Groups | Degree of crosslinking, network structure | Formation of films, gels, or resins with varying hardness |
Future Research Opportunities and Interdisciplinary Challenges in Alkylsilane Science.
The field of alkylsilane science continues to present numerous opportunities for future research and poses several interdisciplinary challenges. A significant area of future exploration lies in the development of novel alkylsilane structures with enhanced functionalities. This includes the synthesis of silanes with more complex and precisely defined alkyl chains to achieve superior control over surface properties such as superhydrophobicity and oleophobicity. Furthermore, the incorporation of multiple functional groups onto a single silane molecule could lead to the creation of multifunctional materials with applications in areas like smart coatings and targeted drug delivery.
A major interdisciplinary challenge is the development of more environmentally benign and sustainable synthesis routes for alkylsilanes. This involves the use of greener solvents, renewable starting materials, and more energy-efficient catalytic processes. The lifecycle of alkylsilane-based materials, from synthesis to disposal and recycling, also requires further investigation to minimize their environmental impact.
The interface between alkylsilane-modified surfaces and biological systems is another fertile ground for research. Understanding and controlling the interactions between these surfaces and proteins, cells, and microorganisms is crucial for advancing applications in biomedical devices, biosensors, and antifouling coatings. This will require close collaboration between chemists, materials scientists, biologists, and engineers.
In the realm of materials science, the integration of alkylsilanes into hybrid organic-inorganic materials and nanocomposites continues to be a promising avenue. The challenge lies in achieving precise control over the morphology and interfacial properties of these complex materials to unlock their full potential in applications ranging from high-performance composites to advanced electronics.
Finally, the development of advanced characterization techniques is essential to further our understanding of the structure and dynamics of alkylsilane layers at the molecular level. In-situ and real-time monitoring of the formation and behavior of these layers will provide invaluable insights for the rational design of next-generation alkylsilane-based materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
